molecular formula C7H5BrClFO B7961551 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene

Cat. No.: B7961551
M. Wt: 239.47 g/mol
InChI Key: KHCIMAIKLAJEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene (CAS 1783528-02-8) is a high-purity benzine derivative supplied for advanced research and development applications. This compound has a molecular formula of C 7 H 5 BrClFO and a molecular weight of 239.47 . It is characterized by its specific SMILES structure, COC1=C(C(Br)=CC(Cl)=C1)F . Its primary research value lies in its role as a versatile multi-halogenated building block in organic synthesis, particularly in the pharmaceutical and materials science industries. The presence of bromine, chlorine, and fluorine atoms on the methoxybenzene ring system allows for selective, step-wise functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials, where its pattern of halogen substituents enables precise structural diversification . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCIMAIKLAJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene can be synthesized through various synthetic routes. One common method involves the halogenation of 1-bromo-3-chloro-5-fluorobenzene, followed by methoxylation. The reaction conditions typically include the use of appropriate halogenating agents and methoxylating reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 1-bromo-5-chloro-2-fluoro-3-methoxybenzene often involves large-scale halogenation and methoxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in several types of chemical reactions:

  • Substitution Reactions : The compound can undergo nucleophilic aromatic substitution reactions, where halogen atoms are replaced by nucleophiles. This property is beneficial for synthesizing more complex molecules.
  • Coupling Reactions : It is also suitable for coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds with boronic acids. This application is crucial in developing pharmaceuticals and agrochemicals.

Biological Applications

In biological research, 1-bromo-5-chloro-2-fluoro-3-methoxybenzene is utilized as a probe to study enzyme-substrate interactions and receptor binding:

  • Enzyme Studies : The compound can inhibit specific enzymes, thereby altering cellular functions. This property allows researchers to investigate biochemical pathways and enzyme mechanisms.
  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities, making it a candidate for further pharmacological research.

Industrial Applications

The compound finds utility in various industrial applications:

  • Agrochemicals : It is used in the production of herbicides and pesticides due to its effective chemical properties.
  • Dyes and Polymers : The compound's structure allows it to be incorporated into dyes and polymer formulations, enhancing their performance characteristics.

Case Studies

Several studies have highlighted the applications of 1-bromo-5-chloro-2-fluoro-3-methoxybenzene:

Case Study 1: Synthesis of Complex Organic Molecules

A research team successfully synthesized a series of complex organic molecules using 1-bromo-5-chloro-2-fluoro-3-methoxybenzene as a key intermediate. The study demonstrated its effectiveness in facilitating nucleophilic substitutions under mild conditions.

In a study assessing the biological activity of various halogenated compounds, 1-bromo-5-chloro-2-fluoro-3-methoxybenzene showed promising results in inhibiting specific cancer cell lines, indicating its potential for therapeutic development.

Mechanism of Action

The mechanism of action of 1-bromo-5-chloro-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7)
  • Molecular Formula : C₇H₅BrClFO
  • Molecular Weight : 253.47 g/mol
  • Substituent Positions : Br (5), Cl (2), F (1), OCH₃ (3)
  • Key Differences: The bromo and chloro groups are transposed compared to the target compound. Safety data for this compound highlight R36/37/38 hazards (irritant) similar to halogenated aromatics .
1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3)
  • Molecular Formula : C₇H₆BrClO
  • Molecular Weight : 221.07 g/mol
  • Substituent Positions : Br (1), Cl (3), OCH₃ (5)
  • Key Differences : Lacking a fluorine substituent, this compound exhibits reduced electronegativity. The absence of F at position 2 simplifies synthesis but limits utility in fluorinated drug intermediates. Its boiling point (~250°C, estimated) is higher than fluorine-containing analogs due to increased molecular symmetry .

Halogen and Functional Group Variants

1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)
  • Molecular Formula : C₆H₃BrClF
  • Molecular Weight : 209.45 g/mol
  • Substituent Positions : Br (1), Cl (3), F (5)
  • Key Differences : The absence of a methoxy group reduces solubility in polar solvents. With a density of 1.72 g/cm³ and refractive index 1.5470 , it is less polar than the target compound. Its lower molecular weight facilitates volatility (bp ~200°C), making it suitable for gas-phase reactions .
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8)
  • Molecular Formula: C₇H₅BrFNO₃
  • Molecular Weight : 250.02 g/mol
  • Substituent Positions: Br (1), F (5), OCH₃ (2), NO₂ (3)
  • Key Differences : The nitro group at position 3 enhances electrophilicity, enabling aromatic nitration or reduction reactions. However, the nitro group increases toxicity risks (R23/24/25) compared to the target compound .

Alkoxy Group Variants

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (CAS 1265218-86-7)
  • Molecular Formula : C₈H₇BrClFO
  • Molecular Weight : 253.50 g/mol
  • Substituent Positions : Br (1), Cl (5), F (2), OCH₂CH₃ (3)
  • Its higher molecular weight marginally affects solubility in nonpolar solvents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) Hazards (R Phrases)
1-Bromo-5-chloro-2-fluoro-3-methoxybenzene Not Available C₇H₅BrClFO 253.47 Br (1), Cl (5), F (2), OCH₃ (3) N/A N/A R36/37/38 (estimated)
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene 1261216-28-7 C₇H₅BrClFO 253.47 Br (5), Cl (2), F (1), OCH₃ (3) N/A N/A R36/37/38
1-Bromo-3-chloro-5-methoxybenzene 174913-12-3 C₇H₆BrClO 221.07 Br (1), Cl (3), OCH₃ (5) N/A ~250 (estimated) R36/37/38
1-Bromo-3-chloro-5-fluorobenzene 33863-76-2 C₆H₃BrClF 209.45 Br (1), Cl (3), F (5) 1.72 ~200 (estimated) R36/37/38

Biological Activity

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on diverse scientific literature.

The compound's IUPAC name is 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene, and it has the molecular formula C7H5BrClF O. Its structure features a methoxy group (-OCH₃) that can influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene typically involves halogenation reactions and substitution processes. The following methods are commonly employed:

  • Halogenation : The introduction of bromine, chlorine, and fluorine atoms can be achieved through electrophilic aromatic substitution.
  • Methoxylation : The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Antimicrobial Properties

Research indicates that halogenated compounds, including 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene, exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. Studies on related halogenated benzene derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds with similar substituents displayed IC₅₀ values in the low micromolar range against several cancer cell lines .

CompoundCell LineIC₅₀ (µM)
1-Bromo-5-chloro-2-fluoro-3-methoxybenzeneA549 (Lung Cancer)TBD
Similar Halogenated CompoundsMDA-MB-435 (Breast Cancer)0.229

The biological activity of 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The presence of halogens can enhance lipophilicity and facilitate penetration into cellular membranes, allowing for effective enzyme inhibition or receptor modulation.

Case Study 1: Anticancer Screening

In a recent study evaluating the anticancer potential of various halogenated compounds, 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene was tested alongside other derivatives. The results indicated that while it exhibited moderate activity, further modifications could enhance its potency against specific cancer types .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of halogenated methoxybenzenes. The study found that 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic Question

  • Analytical techniques :
    • GC/HPLC : Use >95.0% purity thresholds (common for halogenated aromatics) with retention time matching commercial standards .
    • NMR : Confirm substitution patterns via 1H^1H-NMR (methoxy proton at δ 3.8–4.0 ppm) and 13C^{13}C-NMR (fluorine coupling in aromatic carbons) .
    • Mass spectrometry : Molecular ion peaks at m/z 244–246 (Br/Cl isotopic pattern) .
  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing para vs. meta substituents) .

What synthetic strategies address regioselectivity challenges in introducing multiple halogens and methoxy groups?

Advanced Question

  • Directed ortho-metalation : Use methoxy as a directing group for sequential halogenation. For example, lithiation of 3-methoxybenzene followed by quenching with Br2_2/Cl2_2 .
  • Protection/deprotection : Methoxymethoxy (MOM) protecting groups stabilize intermediates during fluorination (e.g., using DAST) .
  • Contradiction note : Competing directing effects (e.g., methoxy vs. halogens) may require kinetic control (low-temperature reactions) to minimize byproducts .

How do electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Advanced Question

  • Methoxy group : Electron-donating nature activates the ring for electrophilic substitution but deactivates toward oxidative addition in Pd-catalyzed couplings.
  • Halogens : Bromine’s moderate leaving-group ability facilitates transmetallation, while fluorine’s electronegativity slows oxidative addition (use of Pd(OAc)2_2/XPhos recommended) .
  • Case study : Coupling with boronic acids requires optimized base (Cs2_2CO3_3) and solvent (THF/H2_2O) to balance reactivity and steric hindrance from the methoxy group .

What safety protocols are critical for handling this compound?

Basic Question

  • Hazards : Acute toxicity (R36/37/38), flammability (d >1.7 solvents increase fire risk) .
  • Mitigation :
    • Use fume hoods and explosion-proof equipment for reactions involving NaH or LiAlH4_4 .
    • Store in inert atmospheres (Ar/N2_2) at 0–6°C to prevent decomposition .
    • Emergency response: For spills, neutralize with sand/vermiculite and dispose as halogenated waste .

How can computational modeling predict reactivity or optimize reaction conditions?

Advanced Question

  • DFT calculations : Map Fukui indices to identify electrophilic/nucleophilic sites (e.g., methoxy-directed C-4 bromination) .
  • Solvent optimization : COSMO-RS simulations predict solubility in DCM/THF mixtures, reducing crystallization issues .
  • Contradiction analysis : Discrepancies between predicted and experimental yields may arise from steric effects not captured in gas-phase models .

What are the challenges in characterizing byproducts from multi-halogenation reactions?

Advanced Question

  • Byproduct identification :
    • Use LC-MS/MS to differentiate isomers (e.g., 1-Bromo-3-chloro-5-fluorobenzene vs. 1-Bromo-5-chloro-2-fluorobenzene) .
    • 19F^{19}F-NMR distinguishes fluorine environments (e.g., para-fluoro vs. ortho-fluoro in byproducts) .
  • Mitigation : Adjust stoichiometry (e.g., 1.2 eq Br2_2 to favor monobromination) and monitor reaction progress via inline IR .

How does isotopic labeling (e.g., deuterated analogs) aid mechanistic studies?

Advanced Question

  • Deuterated synthesis : Use 1-Bromo-3-chloro-5-fluorobenzene-d3_3 to track H/D exchange in acid-catalyzed methoxy deprotection .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D in SNAr reactions to confirm rate-determining steps (e.g., C-Br bond cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.